Elsibucol
Overview
Description
Elsibucol, also known as AGI 1096, is a metabolically stable propanol derivative with antioxidant, anti-inflammatory, and anti-proliferative properties. It is primarily used as a vascular cell adhesion molecule 1 (VCAM1) inhibitor for the study of organ transplant rejection. This compound lowers blood cholesterol levels and reduces oxidative stress and inflammatory responses in injured arteries, thereby inhibiting atherosclerosis and protecting endothelial healing after arterial injury .
Preparation Methods
Elsibucol is synthesized through a series of chemical reactions involving the formation of a propanol derivative. The synthetic route typically involves the reaction of 4-hydroxy-3,5-di-tert-butylbenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromobutyric acid to yield this compound . Industrial production methods for this compound involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Elsibucol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Elsibucol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant and anti-inflammatory properties.
Biology: Investigated for its effects on cellular proliferation, oxidative stress, and inflammation.
Medicine: Studied for its potential to inhibit atherosclerosis and protect endothelial healing after arterial injury. It is also explored for its role in reducing cholesterol levels and preventing organ transplant rejection.
Industry: Utilized in the development of pharmaceuticals targeting cardiovascular diseases and inflammatory conditions .
Mechanism of Action
Elsibucol exerts its effects by inhibiting the expression of VCAM1, E-selectin, and monocyte chemoattractant protein 1 (MCP1) in endothelial cells. It also reduces the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) from lipopolysaccharide-stimulated peripheral blood mononuclear cells. Additionally, this compound inhibits the serum-stimulated proliferation of aortic smooth muscle cells. These actions collectively contribute to its antioxidant, anti-inflammatory, and anti-proliferative properties .
Comparison with Similar Compounds
Elsibucol is compared with other similar compounds such as probucol, which also has antioxidant and cholesterol-lowering properties. this compound is more metabolically stable and has a more pronounced effect on cholesterol levels and neointimal formation. Other similar compounds include:
Probucol: An antioxidant and cholesterol-lowering agent.
Butylated hydroxytoluene (BHT): A synthetic antioxidant.
Quercetin: A natural flavonoid with antioxidant properties. This compound’s uniqueness lies in its multifunctional effects on cholesterol levels, oxidative stress, and inflammation, making it a promising compound for cardiovascular research .
Properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFUPQNXMNMQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176005 | |
Record name | Elsibucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AGI-1096 is a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties. | |
Record name | AGI-1096 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05840 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
216167-95-2 | |
Record name | Elsibucol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elsibucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELSIBUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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